molecular formula C14H21Cl2NO3 B2353726 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 478653-82-6

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2353726
CAS No.: 478653-82-6
M. Wt: 322.23
InChI Key: TWFXQJDOWMSVRL-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 478653-82-6 . It has a molecular weight of 322.23 . The IUPAC name for this compound is 1-(4-chloro-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of β-Polyketone Derivatives : In a study by Takeuchi et al. (1980), a reaction involving morpholino-cyclohexene led to various condensation products, demonstrating the use of related morpholine compounds in the synthesis of β-polyketones (Takeuchi, Nakagawa, Kamisato, & Tobinaga, 1980).

  • Antioxidant Properties : Isakhanyan et al. (2011) explored the synthesis of tertiary aminoalcohols similar to 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride, revealing their potential antioxidant activities, an aspect crucial in various chemical applications (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).

Medicinal Chemistry and Pharmacology

  • Antibacterial Screening : Mali et al. (2019) synthesized a compound involving a morpholino group and assessed its antibacterial properties, highlighting the potential medicinal applications of similar morpholine derivatives (Mali, Sawant, Chaudhari, & Mandewale, 2019).

  • Antibacterial Activity Estimation : Research by Isakhanyan et al. (2014) on tertiary aminoalkanols hydrochlorides, which are structurally related to this compound, showed notable antibacterial activity, suggesting potential in drug development (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

Biochemical Research

Mechanism of Action

Target of Action

It’s structurally related to the compound 4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid , which is used in Suzuki–Miyaura (SM) cross-coupling reactions . This suggests that the compound might interact with similar targets involved in carbon–carbon bond formation.

Mode of Action

In the context of sm cross-coupling reactions, the related compound undergoes a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its structural similarity to reagents used in sm cross-coupling reactions , it may be involved in similar biochemical pathways that involve the formation of carbon–carbon bonds.

Result of Action

Based on its structural similarity to reagents used in sm cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, which can have significant effects at the molecular level.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFXQJDOWMSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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